3-bromo-N-cyclopentyl-N-methylaniline
Description
3-Bromo-N-cyclopentyl-N-methylaniline is a brominated aromatic amine characterized by a cyclopentyl and methyl group attached to the nitrogen atom of the aniline core. The steric bulk of the cyclopentyl group and the electronic effects of the bromine substituent at the meta position influence its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
3-bromo-N-cyclopentyl-N-methylaniline |
InChI |
InChI=1S/C12H16BrN/c1-14(11-6-2-3-7-11)12-8-4-5-10(13)9-12/h4-5,8-9,11H,2-3,6-7H2,1H3 |
InChI Key |
OPLMWXOXEVYJLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Substituent Effects
- Cyclopentyl vs. Methyl/Morpholino Groups: The cyclopentyl group in 3-bromo-N-cyclopentyl-N-methylaniline introduces significant steric hindrance compared to smaller substituents like methyl (e.g., in 3-bromo-4-(methylamino)benzoic acid) or polar groups like morpholino (e.g., 3-bromo-4-(morpholinomethyl)benzoic acid) . This steric bulk may reduce reaction rates in nucleophilic substitutions but enhance stability in catalytic processes. Electronically, the cyclopentyl group is a weak electron donor, whereas substituents like trifluoromethoxy (e.g., 3-bromo-4-(trifluoromethoxy)aniline) are strong electron-withdrawing groups, drastically altering charge distribution and reactivity .
Planarity and Conjugation
- In N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the amide bridge creates extended π-conjugation, resulting in a near-planar structure (dihedral angle: 8.38°) . By contrast, this compound’s non-conjugated substituents likely disrupt planarity, reducing resonance stabilization and affecting optoelectronic properties.
DFT and Reactivity Descriptors
- DFT studies on imine-based analogues reveal frontier molecular orbital (FMO) gaps and nucleophilicity indices critical for predicting reactivity . For this compound, the electron-donating cyclopentyl group may lower ionization energy (I) and increase nucleophilicity compared to electron-withdrawing substituents (e.g., trifluoromethoxy).
Physical and Functional Properties
Molecular Weight and Solubility
- Molecular weights of related compounds range from 272.16 g/mol (N-[(3-bromo-4-fluorophenyl)methyl]cyclopentanamine) to 346.14 g/mol (3-bromo-N-{[4-(trifluoromethoxy)phenyl]methyl}aniline) . This compound’s molecular weight (~290–310 g/mol) positions it within this range, suggesting moderate solubility in organic solvents.
- Polar substituents (e.g., carboxamide in ) enhance aqueous solubility, whereas hydrophobic groups like cyclopentyl favor solubility in non-polar media .
Comparative Data Table
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